N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide
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Overview
Description
N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide is a chemical compound with diverse applications in scientific research. This versatile material offers potential in various fields, including medicinal chemistry, drug development, and organic synthesis.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that thiazole derivatives interact with their targets in a way that induces a variety of biological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is acting.
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that this compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the range of biological activities associated with thiazole derivatives , it can be inferred that this compound likely induces a variety of molecular and cellular changes that contribute to its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide typically involves the formation of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted thiazole derivatives .
Scientific Research Applications
N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Thiazole derivatives: These compounds share the thiazole ring structure and may have similar biological activities.
Indole derivatives: These compounds have a different core structure but may exhibit comparable biological properties.
Uniqueness
Its combination of a thiazole ring with a methanesulfonamide group makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
N-[4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-14-11(15)10(19-12(14)16)7-8-3-5-9(6-4-8)13-20(2,17)18/h3-6,10,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWGCOOLSDQNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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